2-(2-Naphthyloxy)propanoyl chloride is an organic compound classified as an acyl chloride. It has the molecular formula and a molecular weight of 234.68 g/mol. This compound is primarily utilized in scientific research, particularly in the field of proteomics, where it serves as a reagent for modifying proteins and peptides to study their structure and function.
The compound is derived from 2-naphthol through a reaction with propanoyl chloride. It is categorized under acyl chlorides, which are known for their reactivity due to the presence of the chlorine atom attached to the carbonyl group. Acyl chlorides are important intermediates in organic synthesis, facilitating the formation of various derivatives through nucleophilic acyl substitution reactions.
The synthesis of 2-(2-Naphthyloxy)propanoyl chloride typically involves the following steps:
The general reaction can be represented as follows:
This method yields 2-(2-Naphthyloxy)propanoyl chloride, which can then be purified through distillation or recrystallization to enhance its purity for further applications.
The molecular structure of 2-(2-Naphthyloxy)propanoyl chloride features a naphthalene ring connected to a propanoyl group via an ether linkage. The structural formula can be represented as follows:
InChI=1S/C13H11ClO2/c1-9(13(14)15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3
RURKHEGTHHTXJT-UHFFFAOYSA-N
This structure indicates that the compound contains two oxygen atoms, one chlorine atom, and a significant hydrocarbon framework that contributes to its chemical properties.
2-(2-Naphthyloxy)propanoyl chloride is reactive towards nucleophiles due to its acyl chloride functionality. The primary reactions include:
The major products formed from these reactions include:
These derivatives are valuable in various synthetic pathways in organic chemistry.
The mechanism of action for 2-(2-Naphthyloxy)propanoyl chloride involves several steps:
This mechanism underscores the reactivity of acyl chlorides and their utility in synthesizing complex organic molecules.
These properties make it suitable for various laboratory applications but also necessitate careful handling due to its reactivity.
2-(2-Naphthyloxy)propanoyl chloride has several scientific applications:
Its ability to participate in nucleophilic substitution reactions makes it a versatile reagent in organic chemistry.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: